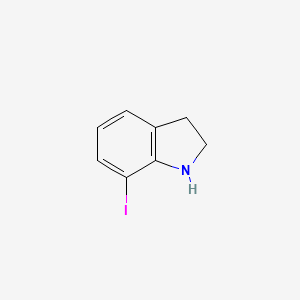![molecular formula C7H2Cl3N3 B15364964 4,6,8-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B15364964.png)
4,6,8-Trichloropyrido[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,8-Trichloropyrido[3,4-d]pyrimidine is a chemical compound with the molecular formula C7H2Cl3N3 and a molecular weight of 234.47 g/mol. This compound is part of the pyrido[3,4-d]pyrimidine family, which consists of fused pyrimidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,8-Trichloropyrido[3,4-d]pyrimidine typically involves multiple steps, starting with the appropriate pyridine derivatives. One common synthetic route includes the chlorination of pyrido[3,4-d]pyrimidine under controlled conditions to introduce chlorine atoms at the 4, 6, and 8 positions. The reaction conditions often require the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 4,6,8-Trichloropyrido[3,4-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Chlorine atoms can be substituted with other functional groups using nucleophiles like ammonia (NH3) or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
4,6,8-Trichloropyrido[3,4-d]pyrimidine has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : The compound is used in the study of biological systems, particularly in understanding the interactions of small molecules with biological targets.
Industry: : The compound is used in the manufacturing of various chemical products and materials.
Mechanism of Action
The mechanism by which 4,6,8-Trichloropyrido[3,4-d]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
4,6,8-Trichloropyrido[3,4-d]pyrimidine is compared with other similar compounds, such as 2,4,8-Trichloropyrido[3,4-d]pyrimidine and 2,4,6-Trichloropyrido[3,4-d]pyrimidine. These compounds share structural similarities but differ in the positions of the chlorine atoms, which can lead to variations in their chemical properties and biological activities.
List of Similar Compounds
2,4,8-Trichloropyrido[3,4-d]pyrimidine
2,4,6-Trichloropyrido[3,4-d]pyrimidine
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
4-Chloro-6-fluoropyrido[3,4-d]pyrimidine
4-Chloro-2-methylpyrido[3,4-d]pyrimidine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C7H2Cl3N3 |
|---|---|
Molecular Weight |
234.5 g/mol |
IUPAC Name |
4,6,8-trichloropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H2Cl3N3/c8-4-1-3-5(7(10)13-4)11-2-12-6(3)9/h1-2H |
InChI Key |
JIMTYGHNZXVZOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)Cl)N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B15364884.png)
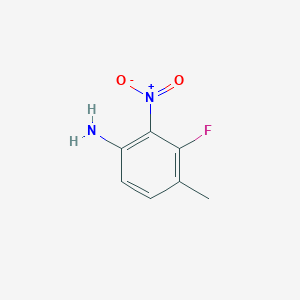
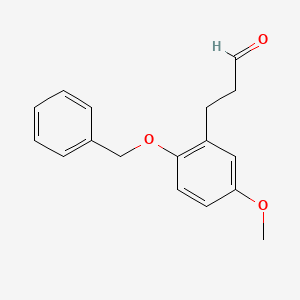
![2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one](/img/structure/B15364908.png)
![Benzyl 5-aminosulfonyl-4-chloro-2-[(2-furanylmethyl)amino]benzoate](/img/structure/B15364920.png)
![(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol](/img/structure/B15364928.png)
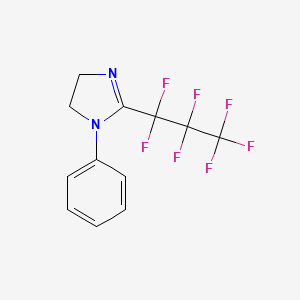
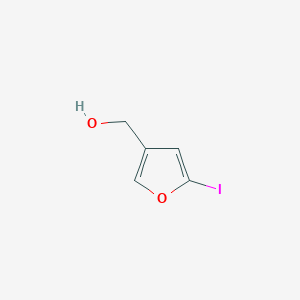


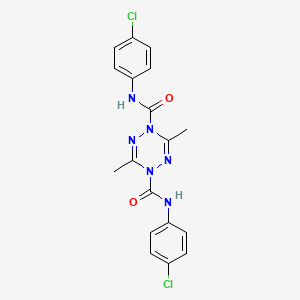
![2-[8-Chloro-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15364968.png)

